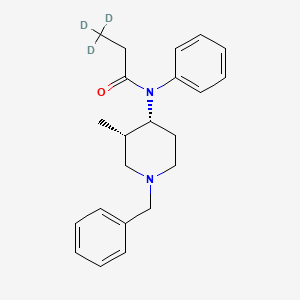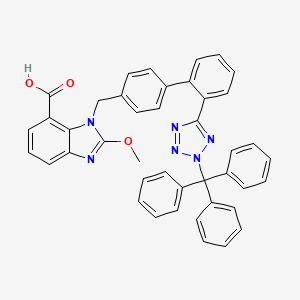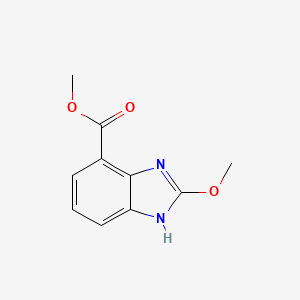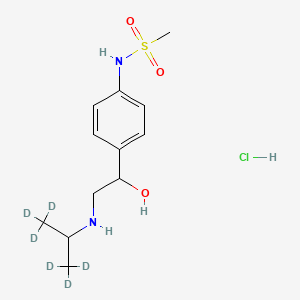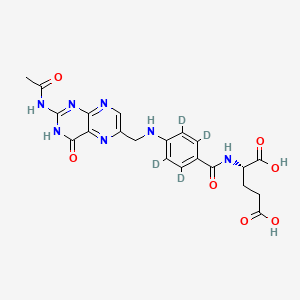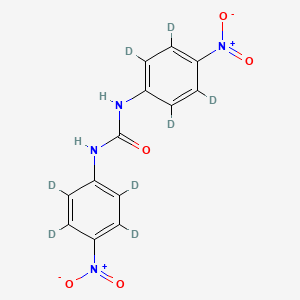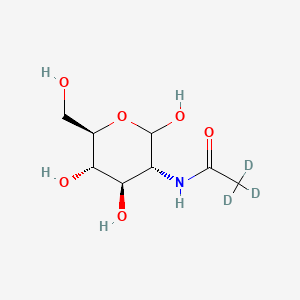
rac N-Benzyl Nebivolol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl Nebivolol-d4 (also known as BN-NEB-d4) is a novel synthetic compound that has been developed for use as a tool for studying the physiological and biochemical effects of β-adrenergic agonists. It is a derivative of the drug nebivolol, which is a β-blocker used to treat hypertension. BN-NEB-d4 has been shown to be a potent agonist of β-adrenergic receptors, and has been used in a variety of scientific studies to investigate the effects of β-adrenergic agonists on physiological and biochemical processes.
Mecanismo De Acción
BN-NEB-d4 binds to β-adrenergic receptors, which are G-protein coupled receptors found in the cell membranes of cells in the heart, blood vessels, and other tissues. When BN-NEB-d4 binds to these receptors, it activates a signaling cascade that leads to the activation of various physiological and biochemical processes. These processes include the stimulation of heart rate, the relaxation of blood vessels, and the stimulation of the release of hormones such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
BN-NEB-d4 has been shown to have a variety of biochemical and physiological effects. Studies have shown that BN-NEB-d4 can stimulate heart rate, relax blood vessels, and increase the release of hormones such as epinephrine and norepinephrine. In addition, BN-NEB-d4 has been shown to increase the expression of genes involved in the regulation of metabolism, and to increase the production of proteins involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BN-NEB-d4 in laboratory experiments has a number of advantages. BN-NEB-d4 is a potent agonist of β-adrenergic receptors, and can be used to study the effects of β-adrenergic agonists on a variety of physiological and biochemical processes. In addition, BN-NEB-d4 is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments.
However, there are also some limitations to the use of BN-NEB-d4 in laboratory experiments. BN-NEB-d4 is a synthetic compound, and its effects may not accurately reflect the effects of naturally-occurring β-adrenergic agonists. In addition, BN-NEB-d4 may not be suitable for use in experiments involving long-term exposure to β-adrenergic agonists, as its effects may not accurately reflect the effects of long-term exposure to β-adrenergic agonists.
Direcciones Futuras
For research on BN-NEB-d4 include further investigation of its effects on gene expression, protein production, and other biochemical and physiological processes. In addition, further research is needed to investigate the effects of BN-NEB-d4 on long-term exposure to β-adrenergic agonists, and to determine if BN-NEB-d4 can be used as a tool for studying the effects of β-adrenergic agonists in clinical settings.
Métodos De Síntesis
BN-NEB-d4 was initially synthesized by the reaction of 3-chloro-4-hydroxy-6-methyl-2-oxo-2H-1-benzothiophene-7-sulfonamide with 4-chlorobenzyl alcohol, followed by a reaction with dicyclohexylcarbodiimide. This reaction yielded a mixture of N-benzyl nebivolol-d4 and N-benzyl nebivolol-d3, which were separated by high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
BN-NEB-d4 has been used in a variety of scientific studies to investigate the effects of β-adrenergic agonists on physiological and biochemical processes. Studies have shown that BN-NEB-d4 is a potent agonist of β-adrenergic receptors, and can be used to study the effects of β-adrenergic agonists on heart rate, blood pressure, and other physiological and biochemical processes. In addition, BN-NEB-d4 has been used to study the effects of β-adrenergic agonists on the expression of genes involved in the regulation of metabolism and other processes.
Propiedades
IUPAC Name |
2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-DBTGQBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Benzyl Nebivolol-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)
